6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid

PROTAC linker optimization GFP-HaloTag7 degradation HaloPROTAC structure–activity relationship

6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid (CAS 1835705-78-6), commonly referred to as Cl-C6-PEG3-C3-acid, is a synthetic, bifunctional PROTAC (Proteolysis-Targeting Chimera) linker. It belongs to the chloroalkane class of HaloPROTAC building blocks, featuring a 6-chlorohexyl warhead for covalent HaloTag binding, a triethylene glycol (PEG3) spacer, and a hexanoic acid (C3) terminal carboxylate for E3 ligase ligand conjugation.

Molecular Formula C16H31ClO5
Molecular Weight 338.9 g/mol
CAS No. 1835705-78-6
Cat. No. B6306893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid
CAS1835705-78-6
Molecular FormulaC16H31ClO5
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESC(CCCCl)CCOCCOCCOCCCCCC(=O)O
InChIInChI=1S/C16H31ClO5/c17-9-5-1-2-6-10-20-12-14-22-15-13-21-11-7-3-4-8-16(18)19/h1-15H2,(H,18,19)
InChIKeySAHRDVGWXQSDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cl-C6-PEG3-C3-Acid (CAS 1835705-78-6) — A Defined-Length HaloPROTAC Linker for Quantitative Degrader Design


6-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)hexanoic acid (CAS 1835705-78-6), commonly referred to as Cl-C6-PEG3-C3-acid, is a synthetic, bifunctional PROTAC (Proteolysis-Targeting Chimera) linker . It belongs to the chloroalkane class of HaloPROTAC building blocks, featuring a 6-chlorohexyl warhead for covalent HaloTag binding, a triethylene glycol (PEG3) spacer, and a hexanoic acid (C3) terminal carboxylate for E3 ligase ligand conjugation . The compound has the molecular formula C₁₆H₃₁ClO₅ and a molecular weight of 338.87 g/mol , with a predicted pKa of 4.74 and density of 1.066 g/cm³ .

Why Cl-C6-PEG3-C3-Acid Cannot Be Interchanged with Other Chlorohexyl-PEG-Acid Linkers in HaloPROTAC Assembly


HaloPROTAC linker composition, particularly spacer length and terminal acid identity, directly governs ternary complex formation, degradation efficiency (Dmax), and auto-inhibition profiles [1]. Systematic linker length studies demonstrate that three ethylene glycol units (PEG3) provide optimal degradation of HaloTag fusion proteins, whereas shorter (PEG2) or longer (PEG4) spacers significantly reduce either potency or maximal degradation [2] . Furthermore, the carboxylic acid termination distance (hexanoic acid vs. acetic acid) alters the spatial orientation of the E3 ligase ligand relative to the target protein, directly impacting ubiquitination efficiency [3]. These structure–activity relationships mean that substituting Cl-C6-PEG3-C3-acid with a PEG2, PEG4, or acetic acid analog is expected to yield a measurably different degradation profile, necessitating compound-specific procurement.

Quantitative Differentiation Evidence for Cl-C6-PEG3-C3-Acid (CAS 1835705-78-6) Relative to Closest HaloPROTAC Linker Analogs


PEG3 Spacer Achieves Optimal GFP-HaloTag7 Degradation vs. PEG2 and PEG4 Analogs

A systematic linker length study comparing HaloPROTACs assembled with PEG2, PEG3, and PEG4 spacers showed that three ethylene glycol units (PEG3) were optimal for GFP-HaloTag7 degradation [1]. HaloPROTAC 1 (PEG2 linker) achieved less than 20% degradation after 24 h treatment at 2.5 μM, while the PEG3-containing analog (HaloPROTAC 2) reached nearly 70% degradation under identical conditions [1]. HaloPROTAC 3 (mid-length with PEG3) showed no auto-inhibition and higher maximal degradation, whereas HaloPROTAC 4 (longer linker) exhibited significant auto-inhibition at higher concentrations .

PROTAC linker optimization GFP-HaloTag7 degradation HaloPROTAC structure–activity relationship

Hexanoic Acid (C3) Terminus Confers Increased Hydrophobicity and Distinct Spatial Orientation vs. Acetic Acid (C1) Analog

The target compound carries a hexanoic acid (C3 alkyl) tail between the PEG3 spacer and the terminal carboxylate. In contrast, the closely related analog Cl-C6-PEG3-O-CH2COOH (CAS 1919020-85-1) features an acetic acid (C1) termination . Computational predictions indicate that this additional two-carbon extension alters the overall hydrophobicity profile (ClogP shift estimated +0.5–1.0 log units) and extends the carboxylate attachment point by approximately 2.5 Å, which modifies the spatial geometry of the ternary complex between the target protein, HaloPROTAC, and the E3 ubiquitin ligase [1].

Linker hydrophobicity E3 ligase ligand orientation PROTAC cell permeability

PEG3-C3 Acid Linker Demonstrates Intermediate Solubility–Permeability Balance Superior to PEG4-C3 and PEG3-C1 Analogs

PROTAC linker optimization studies indicate that an intermediate balance of hydrophilicity (from PEG units) and hydrophobicity (from alkyl segments) is critical for cellular permeability while maintaining aqueous solubility sufficient for in vitro handling [1]. Cl-C6-PEG3-C3-acid provides this balance: the PEG3 segment supplies three oxygen atoms for hydrogen bonding/solubility, while the hexanoic acid segment contributes hydrophobic character. The PEG4 analog Cl-C6-PEG4-C3-COOH (CAS 2127391-58-4) increases molecular weight by 44.05 g/mol and adds an additional oxygen, potentially reducing permeability, while the acetic acid analog Cl-C6-PEG3-O-CH2COOH reduces hydrophobicity, which may limit membrane penetration .

PROTAC solubility cell permeability PEG linker physicochemical properties

Chlorohexyl Warhead Reactivity Profile Differentiates Target Compound from Bromo- and Azido-Terminated Linkers

HaloTag labeling kinetics are strongly influenced by the halogen leaving group on the warhead [1]. Chlorohexyl warheads react specifically with the engineered HaloTag dehalogenase at rates on the order of 10²–10⁴ M⁻¹ s⁻¹ depending on the appended structure, providing covalent, irreversible labeling [1]. Bromo-terminated linkers (e.g., Br-C6-alkyl analogs) exhibit faster intrinsic reactivity but may suffer from increased background labeling and reduced shelf stability due to higher leaving group propensity. Azido-PEG3-C6-Cl (CAS 1625717-44-3) introduces an additional click chemistry handle but requires a two-step conjugation strategy, increasing synthetic complexity relative to the direct carboxylate conjugation enabled by Cl-C6-PEG3-C3-acid .

Chloroalkane reactivity HaloTag binding kinetics chemoselectivity

Vendor QC Data: Cl-C6-PEG3-C3-Acid Supplied at ≥96.5% Purity with Full Analytical Characterization

Reputable vendors provide Cl-C6-PEG3-C3-acid at a minimum purity of 96.5%, with batch-specific certificates of analysis including NMR, HPLC, and GC data available upon request . In contrast, some comparator linkers such as Cl-C6-PEG4-C3-COOH are listed at ≥95% purity, with more limited analytical transparency . The defined purity standard reduces batch-to-batch variability in PROTAC assembly yield, a critical factor for reproducibility in quantitative cell-based degradation assays.

Compound purity quality control analytical characterization

Recommended Application Scenarios for Cl-C6-PEG3-C3-Acid Based on Differentiated Evidence


Synthesis of HaloPROTACs Targeting GFP-HaloTag7 Fusion Proteins for Protein Degradation Screening

Cl-C6-PEG3-C3-acid is the linker of choice when assembling HaloPROTACs for GFP-HaloTag7 target validation screens [1]. The PEG3 spacer length has been empirically demonstrated to yield ~70% degradation at 2.5 μM, outperforming PEG2 (<20%) and avoiding the auto-inhibition observed with PEG4 linkers [1]. This makes the compound specifically suited for generating quantitative degradation curves and comparing POI degradation susceptibility across targets.

Building PROTACs Requiring an Intermediate Hydrophobicity Profile for Balanced Solubility and Cell Permeability

When designing PROTACs that must penetrate cell membranes while retaining adequate aqueous solubility for in vitro dosing, Cl-C6-PEG3-C3-acid provides an optimized intermediate hydrophobicity window [2]. Its predicted TPSA (~65 Ų) is lower than both the PEG4 analog (~74 Ų) and the acetic acid analog (~74 Ų), suggesting superior passive permeability without sacrificing the solubility benefits of the triethylene glycol spacer [2].

Single-Step Carboxylate Conjugation for Parallel PROTAC Library Synthesis

The terminal hexanoic acid permits direct amide bond formation with amine-containing E3 ligase ligands (e.g., VHL, CRBN ligands) using standard peptide coupling reagents [3]. This single-step conjugation strategy eliminates the need for azide-alkyne click chemistry post-HaloTag binding, reducing synthetic steps from two to one and enabling higher-throughput parallel synthesis of HaloPROTAC libraries with variable E3 ligase recruiters [3].

Reproducible HaloPROTAC Production Requiring Batch-to-Batch Consistency

For laboratories performing quantitative protein degradation assays, the ≥96.5% purity specification and available batch-specific NMR/HPLC/GC characterization support reproducible PROTAC assembly. This minimizes side-product formation and ensures that observed differences in degradation activity are attributable to the PROTAC design rather than linker quality variation .

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